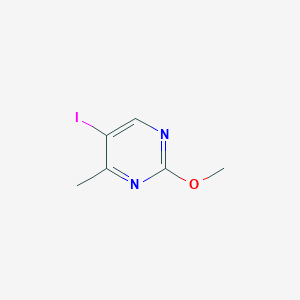

5-Iodo-2-methoxy-4-methylpyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine heterocycles are six-membered aromatic rings containing two nitrogen atoms at the first and third positions. nih.gov This structural motif is of immense importance as it forms the core of several essential biomolecules, including the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. nih.govignited.in The prevalence of the pyrimidine scaffold in nature has made it a compelling target for chemists, leading to the development of a vast array of synthetic derivatives. These synthetic analogues have found applications in various fields, exhibiting a wide spectrum of biological activities. ignited.innih.govmdpi.com The ability of pyrimidine derivatives to interact with biological systems has cemented their role as privileged structures in drug discovery. nih.gov

Overview of Halogenated Pyrimidine Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the pyrimidine ring gives rise to halogenated pyrimidine derivatives. drugbank.com This class of compounds has proven to be particularly valuable in both organic synthesis and medicinal chemistry. Halogenation can significantly alter the electronic properties of the pyrimidine ring, influencing its reactivity and biological interactions. acs.org Furthermore, the halogen atom can serve as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. rsc.org Halogenated pyrimidines are also investigated for their potential as radiosensitizers in cancer therapy, where they can be incorporated into the DNA of tumor cells, making them more susceptible to radiation treatment. nih.govmdpi.com

Specific Research Focus on 5-Iodo-2-methoxy-4-methylpyrimidine within the Pyrimidine Class

Within the broad family of halogenated pyrimidines, this compound stands out as a compound of specific interest. Its structure features an iodine atom at the 5-position, a methoxy (B1213986) group at the 2-position, and a methyl group at the 4-position of the pyrimidine ring. This particular arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule, making it a valuable building block in targeted organic synthesis. The presence of the iodo group, in particular, offers a reactive site for the formation of new chemical bonds, allowing for the strategic construction of more elaborate molecules with potential applications in various areas of chemical research.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1092978-69-2 |

| Molecular Formula | C6H7IN2O |

| Molecular Weight | 250.04 g/mol |

| Physical State | Solid |

The structure of this compound consists of a central pyrimidine ring. A methoxy group (-OCH3) is attached to the second carbon atom of the ring, a methyl group (-CH3) is at the fourth position, and an iodine atom (I) is bonded to the fifth carbon. The pyrimidine ring itself is an aromatic system, with delocalized pi electrons across the ring. The nitrogen atoms in the ring are sp2 hybridized, as are the carbon atoms. The substituents—methoxy, methyl, and iodo groups—influence the electron density and reactivity of the pyrimidine core.

Synthesis and Characterization

The preparation of this compound typically involves multi-step synthetic sequences. While specific, detailed industrial synthesis routes are proprietary, general laboratory-scale preparations can be inferred from standard organic chemistry principles. A plausible route could start from a more readily available pyrimidine derivative, followed by sequential introduction of the methoxy, methyl, and iodo groups through various chemical transformations.

Once synthesized, the compound is purified using standard techniques such as recrystallization or column chromatography to remove impurities. The characterization and confirmation of the structure are achieved through a combination of spectroscopic methods.

| Spectroscopic Data | Description |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts and splitting patterns of the protons on the methyl group, methoxy group, and the pyrimidine ring would be characteristic. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the attached substituents. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as C-O (methoxy), C-H (methyl and aromatic), and C=N bonds within the pyrimidine ring. |

Chemical Reactivity and Transformations

The reactivity of this compound is largely dictated by the nature of its substituents and the inherent properties of the pyrimidine ring.

The carbon-iodine (C-I) bond is the most reactive site for many transformations. Iodine is a good leaving group, making the 5-position susceptible to nucleophilic substitution reactions. More importantly, the C-I bond readily participates in a variety of palladium-catalyzed cross-coupling reactions.

The pyrimidine ring, being an electron-deficient heterocycle, can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. The presence of the methoxy and methyl groups will also influence the regioselectivity of such reactions.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a versatile building block. Its ability to participate in cross-coupling reactions is particularly valuable for constructing more complex molecular frameworks.

In Suzuki-Miyaura coupling reactions, the iodo-pyrimidine can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst to form new carbon-carbon bonds. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyrimidine ring. Similarly, in Buchwald-Hartwig amination reactions, the C-I bond can be converted to a carbon-nitrogen bond, providing a route to various aminopyrimidine derivatives. Other cross-coupling reactions, such as Sonogashira, Heck, and Stille couplings, can also be employed to introduce alkynyl, alkenyl, and organotin groups, respectively.

Role in Medicinal Chemistry

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H7IN2O |

|---|---|

Molekulargewicht |

250.04 g/mol |

IUPAC-Name |

5-iodo-2-methoxy-4-methylpyrimidine |

InChI |

InChI=1S/C6H7IN2O/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 |

InChI-Schlüssel |

KGKPVWXIQTZFGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NC=C1I)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to the Core 5-Iodo-2-methoxy-4-methylpyrimidine Scaffold

The synthesis of this compound can be approached through several strategic pathways, involving the sequential introduction of the iodo, methoxy (B1213986), and methyl functionalities onto the pyrimidine (B1678525) core.

Regioselective Iodination Strategies and Precursor Synthesis

The direct and regioselective introduction of an iodine atom at the C5 position of a pre-formed 2-methoxy-4-methylpyrimidine (B14946) ring is a key synthetic step. The C5 position of the pyrimidine ring is susceptible to electrophilic substitution. Various iodinating agents can be employed for this transformation. For instance, methods using molecular iodine in the presence of a silver salt, such as silver sulfate (B86663), have been reported for the iodination of aromatic and heteroaromatic compounds. nih.gov These conditions generate a more electrophilic iodine species, facilitating the substitution on the electron-rich pyrimidine ring. Another environmentally benign approach involves the mechanochemical grinding of the pyrimidine substrate with solid iodine and a nitrate (B79036) salt under solvent-free conditions, which has been shown to be effective for the C5-iodination of pyrimidine derivatives. mdpi.com

The precursor, 2-methoxy-4-methylpyrimidine, can be synthesized from commercially available starting materials. A plausible route involves the chlorination of a corresponding hydroxypyrimidine followed by methoxylation.

Methylation of Hydroxy Pyrimidine Intermediates to Introduce Methoxy Functionality

A common strategy to introduce the methoxy group at the C2 position involves the methylation of a 2-hydroxypyrimidine (B189755) intermediate. The direct precursor would be 5-iodo-4-methylpyrimidin-2-ol. The methylation of hydroxypyrimidines can be achieved using various methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. The regioselectivity of the methylation (O-methylation vs. N-methylation) can be influenced by the reaction conditions, including the choice of solvent and base. In some cases, a mixture of O- and N-methylated products may be obtained. For instance, the methylation of a related quinoline (B57606) system has been shown to yield both O- and N-methylated products, with the ratio depending on the reaction conditions. nih.gov Careful optimization is therefore crucial to selectively obtain the desired 2-methoxy isomer.

Utilization of Established Pyrimidine Synthetic Routes (e.g., via Meldrum's Acid and Thiourea)

The foundational pyrimidine ring system can be constructed using well-established synthetic protocols. One of the most versatile methods is the Biginelli reaction or related cyclocondensations. A common approach to a 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-6(5H)-one precursor involves the three-component reaction of ethyl acetoacetate (B1235776), an aldehyde, and thiourea (B124793). nih.govmdpi.com Alternatively, Meldrum's acid can be used as a highly reactive C3 synthon. For example, reaction of Meldrum's acid with acetyl chloride can form an acyl Meldrum's acid, which upon reaction with thiourea in a basic medium, can lead to the formation of a 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. orgsyn.org This thioxo intermediate can then be converted to the corresponding hydroxypyrimidine, for instance, by treatment with hydrogen peroxide. orgsyn.org Subsequent chlorination and then methoxylation would lead to the 2-methoxy-4-methylpyrimidine core, which can then be iodinated as described in section 2.1.1. Another route involves the direct condensation of ethyl acetoacetate and urea (B33335) to form 6-methyl-2,4-dihydroxypyrimidine. researchgate.net

Advanced Synthetic Reactions and Mechanistic Studies

The synthetic utility of this compound is primarily realized through transformations involving the reactive C-I bond.

Cross-Coupling Reactions Involving the C-I Bond at Position 5

The carbon-iodine bond at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The reaction of this compound with various aryl- or heteroarylboronic acids provides a direct route to 5-aryl- and 5-heteroaryl-2-methoxy-4-methylpyrimidines.

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl or heteroaryl halide (in this case, this compound) to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.org

A variety of palladium catalysts, ligands, bases, and solvent systems have been developed to optimize the Suzuki-Miyaura coupling for a wide range of substrates, including electron-rich and electron-poor arylboronic acids, as well as sterically hindered partners. nih.govbeilstein-journals.org Microwave irradiation has also been shown to significantly accelerate these reactions. units.it

Below is a table summarizing representative conditions and yields for Suzuki-Miyaura coupling reactions of various halopyrimidines with arylboronic acids, illustrating the general applicability of this methodology.

| Halopyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | Dioxane | 75 | researchgate.net |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 95 | researchgate.net |

| 3-Chloroindazole | 5-Indoleboronic acid | Pd(OAc)₂/P(Cy)₃ | K₃PO₄ | Dioxane/H₂O | 92 | nih.gov |

| 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 85 | rsc.org |

| 1-Boc-2-methylthio-dihydropyrimidine | Phenyltributylstannane | Pd₂(dba)₃/(2-furyl)₃P | - | Toluene | 80 | nih.govrsc.org |

Note: The yields and conditions are specific to the cited literature and may vary for this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine Ring Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyrimidines. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.

For SNAr to occur, two conditions must typically be met: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate. In pyrimidines, the ring nitrogen atoms act as powerful electron-withdrawing groups, activating the C2, C4, and C6 positions towards nucleophilic attack.

In the case of this compound, the leaving group (iodine) is at the C5 position. This position is not directly activated by the ring nitrogens in the same way as the C2, C4, or C6 positions. Therefore, direct SNAr by displacement of the iodide at C5 is generally not a facile process under standard SNAr conditions. wikipedia.org Substitution reactions are far more likely to occur at the C2 or C4 positions if a suitable leaving group were present there. For instance, in 2,4-dihalopyrimidines, nucleophilic attack almost invariably occurs at the C4 position first. The methoxy group at C2 could potentially act as a leaving group, but this typically requires harsher conditions than the displacement of a halide.

Radical Reactions and Photochemical Approaches to Pyridine (B92270)/Pyrimidine Functionalization

Radical and photochemical reactions offer alternative pathways for functionalizing the pyrimidine ring, often with unique selectivity compared to ionic processes. The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon exposure to radical initiators or ultraviolet (UV) light, generating a pyrimidinyl radical.

Research has shown that the photolysis of 5-iodopyrimidines in aromatic solvents like benzene (B151609) or furan (B31954) provides a direct route to 5-arylpyrimidine derivatives. wikipedia.org The reaction proceeds via the photochemical generation of a 5-pyrimidinyl radical, which then attacks the solvent molecule in a homolytic aromatic substitution reaction. This method represents a powerful photochemical approach to C-C bond formation at the C5 position under neutral, metal-free conditions. wikipedia.org

Furthermore, if the substrate were modified to include an unsaturated tether, the initially formed 5-pyrimidinyl radical could participate in intramolecular radical cyclization reactions to build fused ring systems. researchgate.net These radical-based strategies highlight the versatility of the C-I bond as a functional handle beyond traditional cross-coupling chemistry.

Selective Functional Group Interconversions on the Pyrimidine Ring and Substituents

In addition to reactions at the C-I bond, the methyl and iodo groups themselves can be selectively transformed, further expanding the synthetic utility of the core scaffold.

The methyl group at the C4 position can be oxidized to afford higher oxidation state functional groups, such as an aldehyde (formyl) or a carboxylic acid. This transformation is valuable for introducing new reactive sites for further elaboration. Analogous oxidations of methyl groups on other pyrimidine systems, such as 6-methyluracil, have been successfully achieved using reagents like selenium dioxide (SeO₂). The reaction mechanism likely involves an electrophilic attack by the oxidant, leading to the formation of a pyrimidine-4-carbaldehyde. Further oxidation, if desired, could yield the corresponding pyrimidine-4-carboxylic acid. The specific conditions, including solvent and temperature, would determine the final oxidation state of the product.

The iodine atom can be selectively removed and replaced with a hydrogen atom through a reduction process, a reaction known as hydrodeiodination. This transformation is useful when the iodo group has served its purpose as a handle for coupling or directing reactions and is no longer needed in the final target molecule. A common method for this reduction is catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. Alternative methods include the use of other reducing agents or palladium-catalyzed deuterodehalogenation to install a deuterium (B1214612) label for mechanistic studies. This reduction effectively converts this compound into 2-methoxy-4-methylpyrimidine.

Methoxy Group Transformations in this compound: A Survey of Synthetic Methodologies

The methoxy group at the 2-position of the pyrimidine ring in this compound is a key functional handle that can be subjected to various chemical transformations, primarily derivatization and demethylation reactions. These reactions are crucial for the synthesis of diverse pyrimidine derivatives with potential applications in medicinal chemistry and materials science. This section explores the methodologies for these transformations, focusing on the chemical reagents and conditions employed.

3 Methoxy Group Derivatization and Demethylation Reactions

The conversion of the 2-methoxy group into other functionalities, such as different alkoxy groups or a hydroxyl group, significantly expands the synthetic utility of this compound. These transformations typically involve nucleophilic substitution or ether cleavage reactions.

Methoxy Group Derivatization

Derivatization of the methoxy group in 2-methoxypyrimidines can be achieved through nucleophilic substitution reactions where the methoxy group is displaced by another alkoxide. This transetherification reaction is typically performed by treating the substrate with an excess of the desired alcohol in the presence of its corresponding sodium or potassium salt.

Table 1: Hypothetical Methoxy Group Derivatization Reactions

| Entry | Reagent | Product | Reaction Conditions | Yield (%) |

| 1 | Sodium ethoxide in ethanol | 2-Ethoxy-5-iodo-4-methylpyrimidine | Reflux | Not reported |

| 2 | Sodium isopropoxide in isopropanol | 5-Iodo-2-isopropoxy-4-methylpyrimidine | Reflux | Not reported |

Note: The data in this table is hypothetical and based on general principles of nucleophilic substitution on 2-alkoxypyrimidines, as specific literature for this compound is not available.

Demethylation Reactions

Boron Tribromide (BBr₃):

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. Its high reactivity allows for demethylation to occur at or below room temperature. orgsyn.orgcommonorganicchemistry.comchem-station.com The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com BBr₃ is particularly effective for the demethylation of iodinated ethers, where other reagents might fail or lead to decomposition. orgsyn.orgmdma.ch

Table 2: Representative O-Demethylation of an Iodinated Aryl Methyl Ether with BBr₃

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,2'-Di-iodo-5,5'-dimethoxybiphenyl | BBr₃ (3 equiv) | Not specified | Not specified | Not specified | 5,5'-Dihydroxy-2,2'-di-iodobiphenyl | 77 | mdma.ch |

This table presents data for a related iodinated biaryl ether to illustrate the utility of BBr₃ for such transformations, in the absence of specific data for this compound.

Hydrobromic Acid (HBr):

Aqueous hydrobromic acid is a classic reagent for the cleavage of ethers. The reaction is typically carried out at elevated temperatures, often in the presence of a co-solvent like acetic acid to improve solubility. chem-station.com The mechanism involves protonation of the ether oxygen followed by nucleophilic attack by the bromide ion.

Table 3: General Conditions for O-Demethylation with HBr

| Reagent System | Temperature (°C) | Notes |

| 48% aq. HBr | 100 - 130 | A common and potent method. chem-station.com |

| HBr in Acetic Acid | 100 | Can be used to improve substrate solubility. |

This table provides general conditions for HBr-mediated demethylation based on established literature, as specific examples for the target molecule are not documented.

Advanced Spectroscopic Characterization and Structural Elucidation

Solid-State Structural Analysis

Solid-state analysis provides critical insights into the precise three-dimensional arrangement of molecules, including their geometry and intermolecular interactions within a crystal lattice.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement of a crystalline solid. mdpi.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.net

While specific SC-XRD data for 5-Iodo-2-methoxy-4-methylpyrimidine are not available in the reviewed literature, the analysis of analogous pyrimidine (B1678525) structures allows for a detailed prediction of its molecular geometry. cardiff.ac.uk The pyrimidine ring is expected to be essentially planar. The key structural parameters that would be determined from an SC-XRD analysis are presented in the table below.

Table 1: Predicted Molecular Geometry Parameters from SC-XRD for this compound. This table is predictive, based on data from analogous structures, as specific crystallographic data for the title compound is not publicly available.

| Parameter | Description | Expected Value/Observation |

|---|---|---|

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | C-I bond length would be a key parameter. The C-N and C-C bonds within the pyrimidine ring would have lengths intermediate between single and double bonds, characteristic of an aromatic system. |

| Bond Angles (˚) | The angle formed between three connected atoms. | The internal angles of the pyrimidine ring would be close to 120°, with some distortion due to the different substituents. |

| Torsion Angles (˚) | The angle between planes through two sets of three atoms. | The torsion angle involving the methoxy (B1213986) group (C4-C2-O-CH3) would define its orientation relative to the pyrimidine ring. |

| Planarity | The deviation of atoms from a defined plane. | The pyrimidine ring is expected to be highly planar. The analysis would quantify any minor deviations. |

The resulting 3D model would unambiguously confirm the substitution pattern and reveal the molecule's preferred conformation in the solid state, particularly the orientation of the methoxy group.

For this compound, several key intermolecular interactions would be anticipated. The presence of an iodine atom makes it a potential halogen-bond donor. nih.gov Halogen bonding (C-I···N or C-I···O) is a highly directional interaction that could play a significant role in organizing molecules into larger, predictable assemblies. nih.govnih.gov Furthermore, weak C-H···N and C-H···O hydrogen bonds involving the methyl and methoxy protons and the pyrimidine nitrogen atoms or methoxy oxygen could further stabilize the crystal packing. Pi-pi (π-π) stacking interactions between the electron-deficient pyrimidine rings are also a common feature in the crystal structures of such aromatic systems. nih.gov

Analysis of the crystal packing of related iodo-substituted heterocyclic compounds often reveals the formation of distinct supramolecular synthons, which are reliable patterns of intermolecular interactions. nih.gov Identifying these in the structure of this compound would be crucial for crystal engineering efforts.

Solution-State Spectroscopic Characterization

Solution-state NMR spectroscopy provides definitive information about the chemical structure, connectivity, and electronic environment of atoms in a molecule as it exists in solution.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the cornerstones of molecular structure determination in solution.

The ¹H NMR spectrum would be expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule: the single pyrimidine ring proton (H-6), the methoxy group protons, and the methyl group protons. The chemical shift (δ) of each signal is indicative of its electronic environment. The pyrimidine proton (H-6) would appear furthest downfield due to the deshielding effect of the aromatic ring and adjacent nitrogen atoms. The methoxy and methyl protons would appear further upfield as sharp singlets, as they have no adjacent protons to couple with.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five signals for the pyrimidine ring carbons and two signals for the substituent carbons (methoxy and methyl) are expected. The carbon atom bonded to the highly electronegative iodine atom (C-5) would experience a distinct chemical shift. The chemical shifts of the ring carbons are sensitive to the electronic effects of the substituents. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. This table is predictive, based on general principles and data from analogous compounds, as specific NMR data for the title compound is not publicly available. Spectra are typically recorded in CDCl₃ or DMSO-d₆. acs.org

| Assignment | ¹H NMR | ¹³C NMR |

|---|---|---|

| Predicted δ (ppm), Multiplicity | Predicted δ (ppm) | |

| Pyrimidine-H6 | ~8.0-8.5, singlet (s) | ~155-160 |

| Pyrimidine-C2 | - | ~165-170 |

| Pyrimidine-C4 | - | ~160-165 |

| Pyrimidine-C5 | - | ~80-90 |

| OCH₃ | ~3.9-4.1, singlet (s) | ~53-58 |

While 1D NMR suggests the fragments present, 2D NMR experiments are used to piece them together by revealing through-bond correlations between nuclei. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. nih.gov For this molecule, a COSY spectrum would be relatively simple, confirming the absence of ¹H-¹H coupling, as all proton signals are expected to be singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to. acs.orglibretexts.org It would show cross-peaks connecting the ¹H signal of the methoxy group to the ¹³C signal of the methoxy carbon, the ¹H signal of the C4-methyl group to its corresponding carbon signal, and the H-6 proton signal to the C-6 carbon signal.

The H-6 proton and carbons C-4 and C-5.

The methyl protons (on C-4) and carbons C-4, C-5, and C-6.

The methoxy protons (on C-2) and carbon C-2.

These correlations, summarized in the table below, would provide unambiguous proof of the substitution pattern on the pyrimidine ring, confirming the placement of the iodo, methoxy, and methyl groups.

Table 3: Key Predicted 2D NMR Correlations for Structural Confirmation.

| Experiment | Proton (¹H) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| HSQC | Pyrimidine-H6 | Pyrimidine-C6 | Direct H6-C6 attachment |

| OCH₃ | OCH₃ | Direct methoxy H-C attachment | |

| CH₃ | CH₃ | Direct methyl H-C attachment | |

| HMBC | Pyrimidine-H6 | C4, C5 | Confirms H6 is adjacent to C4 and C5 |

| CH₃ | C4, C5, C6 | Confirms methyl group is at C4 |

of this compound

The comprehensive analysis of "this compound" relies on a suite of advanced spectroscopic techniques to fully elucidate its structural and electronic properties. These methods provide a detailed understanding of the molecule's three-dimensional arrangement, vibrational modes, and electronic behavior.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation and Size Determination

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to analyze mixtures and determine the size of molecules in solution by measuring their diffusion coefficients. rsc.org For "this compound," DOSY experiments can provide insights into its state of aggregation in various solvents. By correlating the diffusion coefficient to molecular weight, researchers can determine whether the compound exists as a monomer or forms larger aggregates. rsc.org This is particularly useful in understanding its behavior in solution, which can influence its reactivity and suitability for various applications. The technique is capable of distinguishing between different molecular weights present in a sample, making it an excellent tool for assessing the purity and homogeneity of the compound. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and FT-Raman Analyses

FT-IR spectroscopy of pyrimidine derivatives reveals characteristic absorption bands. researchgate.netresearchgate.net For "this compound," one would expect to observe stretches corresponding to the C-H, C-N, C=N, and C-O bonds. The presence of the methyl and methoxy groups will give rise to specific stretching and bending vibrations. researchgate.net The carbon-iodine bond also has a characteristic vibrational frequency, typically found in the far-infrared region.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2950-2850 |

| C=N (Ring) | Stretching | 1650-1550 |

| C-C (Ring) | Stretching | 1600-1400 |

| C-O (Methoxy) | Asymmetric/Symmetric Stretching | 1250-1050 |

| C-I | Stretching | 600-500 |

Note: These are general ranges and the exact positions will depend on the specific molecular environment.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and its chromophoric properties. The pyrimidine ring is a chromophore, and its absorption spectrum is influenced by the nature and position of its substituents. researchgate.netmdpi.com

The introduction of a methoxy group (an electron-donating group) and an iodine atom (a halogen) to the 4-methylpyrimidine (B18481) core will affect the energy of the π-π* and n-π* electronic transitions. mdpi.com The methoxy group is expected to cause a bathochromic (red) shift in the absorption maxima due to its electron-donating nature, which raises the energy of the highest occupied molecular orbital (HOMO). The iodine atom can also influence the electronic spectrum through its electronic and steric effects. The UV-Vis spectrum of "this compound" would likely exhibit characteristic absorption bands in the UV region, and the position and intensity of these bands can be correlated with its electronic structure. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the precise determination of molecular weight and elemental composition, as well as for assessing the purity of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of "this compound." This technique can readily distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of the molecular ion peak would be compared to the calculated theoretical mass to confirm the identity of the compound.

Hyphenated Techniques (e.g., LC-MS, UPLC-MS) for Analysis of Reaction Mixtures and Derivatives

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are crucial for analyzing complex mixtures, such as those encountered during the synthesis of "this compound" and its derivatives. mdpi.comnih.gov These methods first separate the components of a mixture by chromatography, and then each component is introduced into the mass spectrometer for identification. nih.govresearchgate.net This allows for the monitoring of reaction progress, the identification of byproducts, and the assessment of the purity of the final product. creative-proteomics.com The use of UPLC can offer higher resolution and faster analysis times compared to conventional HPLC. creative-proteomics.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for analyzing the structural and electronic characteristics of pyrimidine (B1678525) derivatives. irjweb.com By employing methods such as B3LYP with various basis sets, researchers can accurately predict molecular geometries and other important properties. irjweb.comnih.gov

Geometry Optimization and Conformational Analysis of 5-Iodo-2-methoxy-4-methylpyrimidine and its Derivatives.

Geometry optimization calculations using DFT, specifically the B3LYP method with a 6-311++G(d,p) basis set, are crucial for determining the most stable three-dimensional structure of this compound. physchemres.org This process identifies the true minimum on the potential energy surface, ensuring that the calculated structure has no imaginary frequencies. irjweb.com The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation. physchemres.orgnih.gov For instance, the planarity of the molecule and the orientation of its substituent groups, like the methoxy (B1213986) and methyl groups, are determined through these calculations. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the type and strength of chemical bonds. nih.gov |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Determines the overall shape and steric hindrance of the molecule. nih.gov |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Crucial for defining the conformation and rotational barriers of the molecule. physchemres.org |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO).

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. wjarr.commdpi.com

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov Conversely, a larger gap points to a more stable and less reactive molecule. youtube.com The energies of the HOMO and LUMO also provide information about the molecule's electron-donating and electron-accepting abilities, respectively. wjarr.com A higher HOMO energy indicates a better electron donor, while a lower LUMO energy suggests a better electron acceptor. wjarr.com The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Parameter | Description | Chemical Insight |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. wjarr.com |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. wjarr.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | A key indicator of chemical reactivity, stability, and polarizability. wjarr.commdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. nih.govresearchgate.net

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas with high electron density that are susceptible to electrophilic attack. researchgate.netacs.org Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. researchgate.net By analyzing the MEP map of this compound, one can identify the most likely sites for interactions with other molecules, including hydrogen bonding and other non-covalent interactions. tandfonline.comchemrxiv.org The depth and location of the minima in the MEP can reveal the reactivity of specific atoms, such as the heterocyclic nitrogen atoms. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. wikipedia.org It examines the delocalization of electron density between occupied Lewis-type NBOs (donors) and unoccupied non-Lewis-type NBOs (acceptors), which corresponds to stabilizing donor-acceptor interactions. wikipedia.org The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Global Reactivity Descriptors and Reactivity Indices.

Electronegativity (χ) and Chemical Potential (μ) describe the tendency of a molecule to attract electrons. tandfonline.com

Chemical Hardness (η) and Chemical Softness (S) are measures of the molecule's resistance to change in its electron distribution. A smaller hardness value indicates a more reactive molecule. wjarr.comwindows.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. wjarr.comtandfonline.com

These parameters are invaluable for comparing the reactivity of different pyrimidine derivatives and for predicting their behavior in chemical reactions. wjarr.commdpi.com

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. tandfonline.com |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from a system. tandfonline.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to charge transfer. wjarr.comtandfonline.com |

| Chemical Softness (S or σ) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. wjarr.comtandfonline.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the global electrophilic nature of a molecule. wjarr.comtandfonline.com |

| I = Ionization Potential (-EHOMO), A = Electron Affinity (-ELUMO) |

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data.

Computational methods, particularly DFT, are widely used to simulate the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. physchemres.orgdergipark.org.tr These simulations are crucial for validating experimental findings and for assigning spectral features to specific molecular vibrations or electronic transitions. mdpi.com

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei, which can then be compared with experimental NMR data to confirm the molecular structure. tandfonline.com

IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. dtic.mil Comparing the calculated and experimental spectra helps in the assignment of vibrational modes. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information about the electronic transitions and the wavelengths at which they occur. windows.net

The strong correlation often observed between theoretical and experimental spectra confirms the accuracy of the computational model and provides a deeper understanding of the molecule's properties. mdpi.comwindows.net

Analysis of Non-Covalent Interactions

The iodine atom in this compound is a key feature that dictates its potential for engaging in halogen bonding (XB). Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of iodinated organic molecules, the iodine atom can act as a potent halogen bond donor, influencing molecular assembly in crystals and interactions with biological macromolecules.

Quantitative studies on similar iodo-containing compounds have demonstrated the significant role of the iodine atom in forming stable complexes. For instance, investigations into the 1:1 complexes between iodo-perfluorocarbons and various hydrogen-bond acceptors have provided insights into the energetics and electrostatic nature of these interactions. rsc.org Such studies help in understanding the relationship between halogen bonding and other non-covalent forces like hydrogen bonding. rsc.org

Table 1: Comparison of Halogen Bonding Properties in Related Compounds

| Compound | Interacting Partner | Interaction Type | Significance |

| Iodo-perfluorocarbons | Hydrogen-bond acceptors | Halogen Bonding | Demonstrates a clear relationship between halogen bonding and electrostatics. rsc.org |

| 4-Chloro-5-iodo-2-methoxypyridine | - | Halogen Bonding | The presence of multiple halogens allows for the study of preferential halogen bonding. |

| 4-Iodo-2-methoxy-5-methylpyridine (B567153) | Potential biological targets | Halogen Bonding | The iodine atom is noted to enhance reactivity and influence biological interactions. |

Beyond halogen bonding, this compound can participate in other significant non-covalent interactions, including hydrogen bonding and dispersion forces. The methoxy group at the 2-position and the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. The methyl group at the 4-position can also participate in weaker C-H···π or C-H···O/N interactions.

In the solid state, these interactions, in concert with halogen bonds, would be expected to govern the crystal packing. For instance, in the crystal structure of a related compound, 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, N-H···O hydrogen bonds are crucial in forming dimeric and tetrameric motifs. nih.gov While this compound lacks the amino group's hydrogen bond donors, the ring nitrogens can accept hydrogen bonds from suitable donors in a co-crystal or solvate.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the surface, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. The resulting two-dimensional fingerprint plots provide a quantitative summary of the different types of interactions.

A theoretical Hirshfeld surface analysis of this compound would be expected to reveal:

A prominent region on the surface corresponding to I···N or I···O halogen bonds, appearing as distinct red areas on the dnorm map.

Contributions from H···H, C···H, and N···H contacts, which represent the bulk of the weaker, less specific dispersion interactions.

Specific contacts involving the methoxy and methyl groups, providing insights into their role in the crystal packing.

This detailed analysis allows for a comprehensive understanding of how individual molecules interact with their neighbors in the solid state, which is crucial for polymorphism studies and crystal engineering.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. For pyrimidine derivatives, a common target is dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis.

Docking studies on substituted pyrimidine-2,4-diamines as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) have shown that methoxy-substituted compounds often exhibit favorable binding energies. nih.gov These studies utilize workflows like induced fit docking (IFD) to account for the flexibility of the protein's active site upon ligand binding. nih.gov The binding affinity is influenced by a combination of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated ligands, halogen bonds.

For this compound, docking studies against various kinases or other enzymes could reveal potential biological activities. The iodine atom could form a halogen bond with a backbone carbonyl oxygen or an electron-rich amino acid side chain (e.g., serine, threonine, or tyrosine) in a binding pocket. The methoxy group could act as a hydrogen bond acceptor, while the pyrimidine ring could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine.

Table 2: Predicted Interaction Types for this compound in a Hypothetical Protein Binding Site

| Molecular Moiety | Potential Interaction Type | Potential Interacting Residue |

| Iodine Atom | Halogen Bonding | Carbonyl oxygen, Ser, Thr, Tyr |

| Methoxy Group | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr |

| Pyrimidine Ring | π-π Stacking, Hydrogen Bond Acceptor | Phe, Tyr, Trp, Asn, Gln |

| Methyl Group | Hydrophobic Interaction | Ala, Val, Leu, Ile |

Pharmacophore modeling is a crucial step in rational drug design that identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov A pharmacophore model can be generated based on a known active ligand or the interaction points within a protein's binding site.

A pharmacophore model for a potential target of this compound could be developed by identifying its key interaction features. This model would likely include:

A halogen bond donor feature corresponding to the iodine atom.

A hydrogen bond acceptor feature for the methoxy group and/or a ring nitrogen.

A hydrophobic/aromatic feature representing the pyrimidine ring.

This pharmacophore model can then be used to screen large virtual libraries of compounds to identify novel molecules with a similar arrangement of features, potentially leading to the discovery of new and more potent inhibitors. nih.gov By analyzing the binding site of a target protein, the pharmacophore can be refined to ensure optimal complementarity, guiding the rational design of second-generation compounds with improved affinity and selectivity.

Biological Activity Research and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Inhibition by Pyrimidine (B1678525) Analogues

Dihydrofolate reductase (DHFR) is a crucial enzyme that recycles dihydrofolate into tetrahydrofolate, a key cofactor in the synthesis of nucleotides and certain amino acids. nih.govnih.gov The inhibition of DHFR disrupts DNA synthesis and cell growth, making it a significant target in cancer therapy. nih.govnih.gov

The pyrimidine ring is a chief chemical motif known to produce DHFR inhibition, as it structurally resembles the endogenous substrate, dihydrofolate. nih.gov Numerous folate analogues containing pyrimidine or related heterocyclic systems act as competitive inhibitors of DHFR. nih.gov For instance, a series of pyrazolo[3,4-d]pyrimidine analogues were synthesized and evaluated for their ability to inhibit human DHFR (hDHFR). researchgate.net Several of these compounds demonstrated potent inhibition, with some exhibiting IC₅₀ values significantly lower than methotrexate, a well-known DHFR inhibitor. researchgate.net Specifically, compounds designated as 10e, 10f, and 10g in the study showed IC₅₀ values below 1 µM, compared to methotrexate's IC₅₀ of 5.61 µM. researchgate.net This highlights the potential of the pyrimidine scaffold in designing potent DHFR inhibitors. researchgate.net

| Compound | Target | IC₅₀ (µM) | Source |

| Pyrazolo[3,4-d]pyrimidine 10e | hDHFR | < 1 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine 10f | hDHFR | < 1 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine 10g | hDHFR | < 1 | researchgate.net |

| Methotrexate (Reference) | hDHFR | 5.61 | researchgate.net |

Investigations into Kinase Inhibition by Related Pyrimidine Derivatives

The pyrimidine core is a prevalent scaffold used in the development of kinase inhibitors, with numerous approved drugs built upon this structure. nih.gov Its ability to act as a hinge-binding motif makes it suitable for targeting the ATP-binding site of many kinases. nih.gov Research has focused on various pyrimidine derivatives for their potential to inhibit specific kinases involved in disease pathways, such as Spleen Tyrosine Kinase (Syk) and AMP-activated Protein Kinase (AMPK).

Spleen Tyrosine Kinase (Syk) Inhibition

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells. As a key mediator in B-cell activation, its inhibition is a therapeutic strategy for various autoimmune diseases and B-cell malignancies. Researchers have designed and synthesized various pyrimidine-based compounds as Syk inhibitors. For example, a series of 1,2,4-triazolo[1,5-c]pyrimidine derivatives showed significant Syk inhibitory activity. More recently, a novel series of inhibitors based on a 4-(3'-pyrazolyl)-2-amino-pyrimidine scaffold was developed. Extensive structure-activity relationship (SAR) studies led to the identification of a highly potent inhibitor, compound 1 (NMS-0963), with an IC₅₀ of 3 nM for Syk. This compound also effectively inhibited Syk phosphorylation and downstream signaling in cell-based assays.

AMP-activated Protein Kinase (AMPK) Inhibition

AMPK is a central regulator of cellular and whole-body energy metabolism. While AMPK activation is often beneficial, its inhibition is being explored for therapeutic potential in conditions where AMPK hyperactivity contributes to poor prognoses, such as in certain cancers. The pyrimidine derivative SBI-0206965 has been identified as a direct and potent AMPK inhibitor, exhibiting a 40-fold greater potency than the commonly used inhibitor, Compound C. A co-crystal structure revealed that SBI-0206965 binds to a pocket that partially overlaps with the ATP active site, acting as a mixed-type inhibitor. The ability of certain pyrimidine derivatives to inhibit AMPK highlights their potential as tool compounds for studying cellular metabolism and as a basis for developing new therapeutics.

| Compound | Target Kinase | IC₅₀ | Source |

| 1 (NMS-0963) | Syk | 3 nM | |

| SBI-0206965 | AMPK | ~1.3 µM |

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. The development of dual inhibitors of COX and LOX is seen as a promising strategy for creating safer anti-inflammatory drugs.

Pyrimidine derivatives have been investigated for their anti-inflammatory properties through the modulation of these enzymes. A study focusing on a series of pyrimidine derivatives (designated L1-L4) assessed their ability to inhibit COX-1 and COX-2. The results showed that compounds L1 and L2 were highly selective inhibitors of COX-2, with inhibitory potencies comparable to the reference drug meloxicam. This selectivity is significant because COX-2 is the isoform primarily overexpressed at sites of inflammation, while COX-1 is involved in maintaining gastric mucosal integrity. The higher selectivity for COX-2 suggests a potentially better safety profile compared to non-selective NSAIDs. The study noted that the larger binding pocket in the active site of COX-2 compared to COX-1 may account for this selectivity.

| Compound | Target Enzyme | % Inhibition (at 10 µM) | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Source |

| L1 | COX-1 | 18.0 ± 0.9 | >100 | >10.0 | |

| L1 | COX-2 | 48.0 ± 0.9 | 10.0 ± 0.1 | ||

| L2 | COX-1 | 35.0 ± 0.5 | 14.3 ± 0.1 | 1.4 | |

| L2 | COX-2 | 50.0 ± 0.7 | 10.2 ± 0.1 | ||

| Meloxicam | COX-1 | 18.0 ± 0.9 | 55.6 ± 0.1 | 5.6 | |

| Meloxicam | COX-2 | 52.0 ± 0.8 | 10.0 ± 0.1 |

Receptor Interaction Studies

Toll-like Receptor (TLR8) Agonism of Related Pyrimidine-2,4-diamines

Toll-like receptor 8 (TLR8) is an immune receptor that, when activated, triggers a cytokine profile that promotes a T-helper 1 (Th1) biased adaptive immune response, which is important for fighting certain pathogens and for vaccine adjuvanticity. Research has identified substituted pyrimidine-2,4-diamines as potent and specific agonists of human TLR8.

A high-throughput screening campaign identified N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a pure TLR8 agonist. This compound is a close structural analogue of 5-Iodo-2-methoxy-4-methylpyrimidine. Detailed structure-activity relationship (SAR) studies on this chemotype revealed key structural features for activity. A butyl substituent at the N4 position was found to be optimal for potency. Crucially, the 5-iodo substituent was critical for activity; its replacement with other halogens like chloro, bromo, or fluoro resulted in a loss of potency. Further modifications, such as adding a 5-(4-aminobutyl) group, led to a significant enhancement of potency, yielding a compound that strongly induced Th1-biasing cytokines like IFN-γ and IL-12. These findings underscore the importance of the specific substitution pattern on the pyrimidine ring for potent and selective TLR8 agonism.

Imidazoline (B1206853) Receptor Agonism by Methoxy-Substituted Pyrimidines

Based on the conducted research, no studies were found that specifically investigate the agonistic activity of methoxy-substituted pyrimidines at imidazoline receptors. Research on imidazoline receptor ligands has primarily focused on compounds containing the core imidazoline heterocycle or structurally related scaffolds.

Mechanistic Investigations of Cellular Pathways (In Vitro)

Understanding the precise mechanisms by which a compound exerts its effects at the cellular and molecular level is crucial for its development as a potential therapeutic agent. In vitro studies, utilizing cell-free systems and specific cell lines, allow for a detailed examination of these interactions.

Modulation of Purine (B94841) Biosynthesis in Cell-Free Systems

Currently, there is a lack of specific research data detailing the direct modulatory effects of this compound on purine biosynthesis in cell-free systems.

Effects on Growth Hormone Receptor Signaling Cascades at the Molecular Level

There is no direct scientific evidence to date that has investigated the effects of this compound on growth hormone receptor signaling cascades. The growth hormone (GH) signals through the GH receptor-associated tyrosine kinase JAK2, initiating multiple downstream pathways including the STAT, MAPK/ERK, and PI3K/Akt pathways. nih.gov Future research could explore whether this pyrimidine derivative interacts with any components of this complex signaling network.

Antibacterial and Antiviral Mechanisms of Action (In Vitro)

While direct studies on the antibacterial and antiviral mechanisms of this compound are not available in the current body of scientific literature, the activity of structurally related compounds can provide valuable insights. For instance, the related nucleoside analog, 5-iodo-2-pyrimidinone 2'-deoxyribonucleoside (IPdR), has demonstrated potent anti-herpes simplex virus (HSV) activity. The antiviral action of IPdR is exerted through the inhibition of HSV DNA synthesis. nih.gov It is metabolized in HSV-2-infected cells to its monophosphate form by a virally specified kinase. nih.gov This metabolite is thought to interfere with viral DNA replication, possibly by damaging the DNA template. nih.gov

The general class of pyrimidine derivatives has been a rich source of antimicrobial agents. Their mechanism of action often involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The presence of a halogen, such as iodine, can enhance the antimicrobial potential of a molecule.

Structure-Activity Relationship (SAR) Analyses

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the nature of its chemical substituents. Structure-activity relationship (SAR) analyses aim to decipher these connections, guiding the design of more potent and selective compounds.

Influence of Pyrimidine Substituents (Iodo, Methoxy (B1213986), Methyl) on Biological Response Profiles

The biological response profile of this compound is determined by the interplay of its three substituents: the iodo, methoxy, and methyl groups.

Iodo Group: The iodine atom at the 5-position is a key feature. Its large size and high polarizability can lead to enhanced van der Waals interactions and hydrophobic binding within protein pockets. Furthermore, the iodine atom is a potent halogen bond donor, a specific type of non-covalent interaction that can significantly influence binding affinity and specificity.

Methoxy Group: The methoxy group at the 2-position is an electron-donating group, which can influence the electron distribution of the pyrimidine ring. Its ability to act as a hydrogen bond acceptor can also contribute to interactions with biological targets.

The combination of these substituents creates a unique electronic and steric profile that dictates the compound's biological activity.

Role of the Iodine Atom in Enhancing Binding Affinity and Specificity through Halogen Bonding

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom in a biological macromolecule. nih.gov Iodine is the largest and most polarizable of the stable halogens, making it a particularly effective halogen bond donor. nih.gov

The iodine atom in this compound can form strong and directional halogen bonds with amino acid residues in a protein's active site. nih.gov This can significantly enhance the binding affinity and specificity of the compound for its target. The strength of the halogen bond is influenced by the electronic environment of the iodine atom. The electron-donating methoxy group on the pyrimidine ring may modulate the σ-hole on the iodine, fine-tuning its interaction potential. nih.gov The precise contribution of halogen bonding to the biological activity of this specific pyrimidine would require detailed structural studies, such as X-ray crystallography or computational modeling.

Data Tables

Table 1: Summary of Potential Mechanistic Roles of Substituents in this compound

| Substituent | Position | Potential Mechanistic Role(s) |

| Iodo | 5 | Halogen bonding, van der Waals interactions, hydrophobic binding |

| Methoxy | 2 | Hydrogen bond acceptor, influences ring electronics |

| Methyl | 4 | Steric bulk, hydrophobic interactions |

Contributions of Methoxy and Methyl Groups to Molecular Lipophilicity and Membrane Permeability

In Vitro studies focusing on the specific contributions of the 2-methoxy and 4-methyl groups to the molecular lipophilicity and membrane permeability of this compound are not extensively detailed in publicly available research. However, a comprehensive understanding can be constructed from established principles of medicinal chemistry and structure-activity relationship (SAR) studies on related pyrimidine and other heterocyclic scaffolds. The interplay of these functional groups on the pyrimidine core dictates the physicochemical properties that govern its ability to partition into lipid environments and cross biological membranes.

The lipophilicity of a molecule, commonly expressed as its partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of its pharmacokinetic profile. While increased lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. nih.gov Therefore, the balance of lipophilic and hydrophilic characteristics imparted by the methoxy and methyl groups is crucial.

Influence of the 2-Methoxy Group

In the context of a pyrimidine ring, the methoxy group can also render the aromatic system more electron-rich, influencing its interaction with biological targets. nih.gov Its presence can enhance target binding and other physicochemical properties. mdpi.com However, the introduction of an ethoxy group in place of a methoxy group has been explored in some pyrido[3,4-d]pyrimidine (B3350098) inhibitors to further refine selectivity, suggesting that the size and nature of the alkoxy group are important tuning elements. acs.org

Influence of the 4-Methyl Group

The methyl group (-CH₃) at the 4-position is a classic lipophilic substituent. The addition of a methyl group to a lead compound is a fundamental strategy in medicinal chemistry to modulate biological activity and physicochemical properties. researchgate.net It generally increases the lipophilicity of a molecule by enhancing its hydrophobic character. researchgate.net This increased lipophilicity can facilitate the molecule's partitioning into the lipid bilayer of cell membranes, thereby improving passive diffusion.

Furthermore, the introduction of a methyl group can have significant effects on a compound's metabolic stability. In a series of pyrido[3,4-d]pyrimidine inhibitors, the addition of a methyl group to the core structure was found to significantly improve stability in human liver microsomes, a critical factor for drug development. acs.org This steric shielding effect can protect the molecule from metabolic enzymes.

Combined Effects and Membrane Permeability

Membrane permeability is not solely dependent on lipophilicity but also on factors like molecular size, shape, and the presence of hydrogen bond donors and acceptors. nih.gov For pyrimidine derivatives, substitutions that enhance the ability to penetrate cell membranes are crucial for biological activity, especially for intracellular targets. nih.gov Studies on pyridopyrimidines have shown that a range of non-polar substituents at the 5-position can potently inhibit enzyme activity, with a narrower set of analogs showing enhanced cell penetration. nih.gov

The following table summarizes the general contributions of the methoxy and methyl functional groups to molecular properties relevant to lipophilicity and membrane permeability, based on established medicinal chemistry principles.

| Functional Group | Expected Contribution to Lipophilicity (LogP) | Expected Contribution to Membrane Permeability | Rationale |

| 2-Methoxy (-OCH₃) | Modest increase or slight decrease | Can enhance or maintain | The lipophilic methyl portion is offset by the polar oxygen atom which can act as a hydrogen bond acceptor. This can lead to a nuanced effect on overall lipophilicity. nih.gov |

| 4-Methyl (-CH₃) | Increase | Generally increases | As a hydrophobic group, it enhances partitioning into the lipid membrane. It can also provide steric hindrance to prevent metabolic breakdown. acs.orgresearchgate.net |

It is important to note that the precise quantitative contribution of each group is context-dependent, influenced by the electronic effects of the pyrimidine ring and the iodo substituent. Experimental determination using assays such as the parallel artificial membrane permeability assay (PAMPA) would be required to quantify the exact lipophilicity and permeability of this compound. nih.govnih.gov

Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Molecules

5-Iodo-2-methoxy-4-methylpyrimidine is a key intermediate for the construction of more complex molecular architectures, largely due to the reactivity of the iodine substituent at the C-5 position. This iodo group makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.

Key cross-coupling reactions where this building block is applicable include:

Suzuki-Miyaura Coupling: This reaction pairs the iodopyrimidine with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. For instance, similar iodinated heterocycles such as 4-iodo-2-methoxy-5-methylpyridine (B567153) are known to efficiently participate in Suzuki-Miyaura couplings. nih.gov The general applicability of Suzuki coupling to iodopyrimidines for creating substituted pyrimidines is a well-established synthetic strategy. nih.gov

Sonogashira Coupling: This involves the coupling of the iodopyrimidine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to create substituted alkynes. google.comcymitquimica.com This reaction is crucial for synthesizing conjugated enynes and arylalkynes, which are valuable structures in natural products and organic materials. cymitquimica.com The high regioselectivity of iodination at the C-5 position of pyrimidines, followed by Sonogashira coupling, is a documented method for producing specifically functionalized pyrimidine (B1678525) derivatives. sigmaaldrich.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the iodopyrimidine and an amine. nih.govrsc.org This is a powerful method for synthesizing arylamines, which are prevalent in medicinal chemistry. nih.gov The reaction has been successfully applied to various halogenated pyrimidines and related heterocycles to build complex drug-like molecules. nih.gov

The table below summarizes the potential of this compound in these pivotal reactions.

| Reaction Type | Coupling Partner | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | Organoboron Compound | C(sp²) - C(sp²) or C(sp²) - C(sp³) | Synthesis of biaryls and alkyl-substituted pyrimidines |

| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Access to arylalkynes and conjugated systems |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²) - N | Formation of N-aryl pyrimidines and derivatives |

Precursor for Advanced Pyrimidine-Based Scaffolds and Heterocyclic Systems

The pyrimidine core is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting point for creating more elaborate, fused heterocyclic systems. One prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, which are purine (B94841) isosteres that exhibit a wide range of pharmacological activities, including kinase inhibition. nih.govresearchgate.net

The general synthetic approach often involves constructing the pyrazole (B372694) ring onto the pyrimidine core. Starting with this compound, a synthetic sequence could involve:

A Sonogashira coupling at the C-5 position to introduce an alkyne.

Substitution of the C-2 methoxy (B1213986) group with a hydrazine (B178648) derivative.

Intramolecular cyclization of the resulting intermediate to form the fused pyrazolo[3,4-d]pyrimidine ring system.

This strategy allows for the creation of diverse libraries of compounds, as different alkynes and hydrazines can be employed to tune the properties of the final molecule. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous inhibitors targeting enzymes like cyclin-dependent kinases (CDKs), which are crucial in cancer therapy.

Utility in the Development of Molecular Probes for Biomolecular Imaging (e.g., Radiolabeling)

The presence of an iodine atom in this compound makes it an ideal candidate for the development of molecular probes for bioimaging, particularly through radiolabeling. The carbon-iodine bond can be readily used to introduce radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into the molecule.

Radiolabeled 5-iodo-pyrimidine derivatives are valuable as:

Radiotracers for SPECT Imaging: Single Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that uses gamma-emitting radioisotopes. Compounds labeled with Iodine-123 can be used to visualize and quantify biological processes in vivo.

Probes in Radiosensitization Therapy: 5-Iodinated pyrimidine nucleosides, such as 5-iodo-2'-deoxyuridine, are known to act as radiosensitizers, enhancing the cell-killing effects of X-ray radiation in cancer therapy. The underlying mechanism involves the incorporation of the modified nucleoside into DNA, making it more susceptible to radiation-induced damage.

The synthesis of such radiolabeled probes is often achieved through highly efficient iododemetallation reactions, for instance, by reacting a stannylated or mercurated pyrimidine precursor with a solution of radioactive sodium iodide. This allows for the rapid and reliable preparation of the radiolabeled compound shortly before its intended use.

Application in Heterogeneous Catalysis and Regioselective Synthesis

The inherent structure of this compound makes it a tool for regioselective synthesis. The term "regioselective" refers to a reaction that favors bond formation at a particular position over other possible positions. In palladium-catalyzed cross-coupling reactions, the reaction occurs exclusively at the C-5 position due to the presence of the iodo group, allowing for precise control over the final product's structure. This predictability is highly valuable in multi-step organic synthesis where specific isomers are required.

While the use of this specific compound in zeolite-catalyzed reactions is not extensively documented in current literature, zeolites are widely recognized as shape-selective heterogeneous catalysts in organic chemistry. google.com These microporous aluminosilicates can facilitate various reactions, such as alkylation and isomerization, by providing a defined microenvironment with Brønsted acid sites. google.com In principle, the reactivity of substituted pyrimidines could be modulated within zeolite pores, potentially leading to novel catalytic applications. However, specific studies detailing the use of zeolites with this compound are needed to explore this potential.

Patent Landscape and Innovation Trends

Analysis of Patent Disclosures Related to the Synthesis and Derivatization of Halogenated Pyrimidines

An examination of patent disclosures reveals established and innovative methods for the synthesis and derivatization of halogenated pyrimidines. While a patent specifically for the synthesis of 5-Iodo-2-methoxy-4-methylpyrimidine is not prominently disclosed in public databases, the synthesis can be inferred from patents covering analogous structures.

Patents in this domain frequently describe multi-step processes starting from readily available pyrimidine (B1678525) precursors. For instance, the synthesis of halogenated pyrimidines often involves the chlorination of dihydroxypyrimidines. A Chinese patent, CN104326988B, details a method for the synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) from 2,4-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride. google.com This approach is a common strategy for introducing chlorine atoms, which can subsequently be substituted to introduce other functionalities.

The introduction of an iodine atom, as seen in this compound, can be achieved through various iodinating agents on an activated pyrimidine ring. The derivatization of the pyrimidine core is a key focus of many patents, aiming to create libraries of compounds for biological screening. European patent EP0841326B1 describes a process for preparing pyrimidine derivatives that can be converted into pharmaceutically active substances, highlighting the importance of these intermediates. google.com The patent details reactions to introduce various substituents, which is a common theme in the patent literature for creating diverse chemical entities.

Furthermore, patents such as US5521184A, which concerns N-phenyl-2-pyrimidine-amine derivatives, showcase the extensive derivatization of the pyrimidine scaffold. google.com These patents often claim not just a single compound but a broad genus of related structures, covering variations in substituents at different positions on the pyrimidine ring. This strategy protects a wide range of potential drug candidates. The processes described often involve the reaction of a halogenated pyrimidine intermediate with various amines, alcohols, or other nucleophiles to generate the final products.

The following table summarizes common synthetic strategies for halogenated pyrimidines based on patent literature:

| Reaction Type | Starting Material | Reagents | Product | Representative Patent |

| Chlorination | Dihydroxypyrimidine | Phosphorus oxychloride | Dichloropyrimidine | CN104326988B google.com |

| Nucleophilic Substitution | Halogenated pyrimidine | Amines, Alcohols | Substituted pyrimidine | US5521184A google.com |

| Cross-Coupling Reactions | Halogenated pyrimidine | Boronic acids, Stannanes | Aryl/Heteroaryl substituted pyrimidine | Not explicitly detailed but a common method in medicinal chemistry. |

| Iodination | Activated pyrimidine | N-Iodosuccinimide (NIS), Iodine | Iodinated pyrimidine | Inferred from standard organic synthesis principles. |

Emerging Patent Applications for Novel Pyrimidine-Based Scaffolds in Research

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and this is reflected in the high volume of patent applications for novel pyrimidine-based compounds targeting a wide range of diseases. nih.gov A significant trend is the development of kinase inhibitors for cancer therapy. nih.govtandfonline.com

Patents are increasingly focused on pyrimidine derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov For example, patent UA100846C2 discloses pyrimidine and pyridine (B92270) derivatives as inhibitors of anaplastic lymphoma kinase (ALK), focal adhesion kinase (FAK), and other kinases. google.com Similarly, a significant number of patents have been published for pyrimidine-based anticancer agents, with a notable increase in recent years, indicating a sustained interest from researchers globally. tandfonline.com

The patent literature also reveals the exploration of fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, which have shown promise as potent kinase inhibitors. rsc.orgnih.gov These scaffolds are designed to mimic the binding of ATP to the kinase active site. rsc.orgnih.gov The extensive patenting of these fused heterocyclic systems, like those targeting PIM kinases, highlights the drive to discover more selective and potent cancer therapeutics. tandfonline.com

Beyond oncology, emerging patent applications showcase the versatility of the pyrimidine scaffold. There is growing interest in their potential as antiviral and antimicrobial agents. nih.gov The ability to readily modify the pyrimidine ring allows for the fine-tuning of biological activity against various pathogens.